molecular formula C13H15ClO2 B6360606 3-Cyclohexyl-5-chloro-salicylaldehyde CAS No. 847749-28-4

3-Cyclohexyl-5-chloro-salicylaldehyde

Cat. No.: B6360606
CAS No.: 847749-28-4
M. Wt: 238.71 g/mol
InChI Key: JLPVKQKXVWYEFS-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5-chloro-salicylaldehyde is a chemical compound that belongs to the salicylaldehyde family. It possesses unique chemical properties and has gained significant attention in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-5-chloro-salicylaldehyde typically involves the formylation of the corresponding phenol. Common methods include the Duff reaction, Reimer–Tiemann reaction, or treatment with paraformaldehyde in the presence of magnesium chloride and a base . These reactions are carried out under controlled conditions to ensure the selective formylation at the ortho position.

Industrial Production Methods: Industrial production of this compound often involves large-scale formylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as condensation of phenol with formaldehyde, followed by oxidation to the aldehyde .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyl-5-chloro-salicylaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form catechol (1,2-dihydroxybenzene) using hydrogen peroxide (Dakin reaction).

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in substitution reactions, such as etherification with chloroacetic acid followed by cyclization to form benzofuran derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Chloroacetic acid and bases like potassium carbonate are used for etherification reactions.

Major Products Formed:

    Oxidation: Catechol

    Substitution: Benzofuran derivatives

Scientific Research Applications

3-Cyclohexyl-5-chloro-salicylaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including coumarins and benzofurans.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing pharmaceuticals with therapeutic effects.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-chloro-salicylaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form Schiff bases with primary amines, leading to the formation of imine derivatives. These derivatives can exhibit various biological activities, including enzyme inhibition and antimicrobial effects .

Comparison with Similar Compounds

    5-Chlorosalicylaldehyde: Shares the chloro and aldehyde functional groups but lacks the cyclohexyl moiety.

    3-Cyclohexylsalicylaldehyde: Similar structure but without the chloro substituent.

    Salicylaldehyde: The parent compound without any substituents.

Uniqueness: 3-Cyclohexyl-5-chloro-salicylaldehyde is unique due to the presence of both cyclohexyl and chloro substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-3-cyclohexyl-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c14-11-6-10(8-15)13(16)12(7-11)9-4-2-1-3-5-9/h6-9,16H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPVKQKXVWYEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=CC(=C2O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 100.4 mmol of 4-chloro-2-cyclohexyl phenol in 40 ml of tetrahydrofuran was added dropwise a 3-molar methylmagnesium bromide solution (36.8 ml; 110.4 mmol) in diethyl ether. After two hours of stirring at room temperature, gas evolution ceased. About 90% of the solvent were removed in vacuo and toluene (250 ml), triethylamine (20 ml), and paraformaldehyde (7.53 g; 251 mmol) were added. The mixture was heated to 88° C. and held at this temperature for two hours. After cooling down to room temperature, the yellow solution was introduced into cold hydrochloric acid (1M, 250 ml). The organic phase was separated and dried over sodium sulphate. After removal of the solvent in vacuo, 5-chloro-3-cyclohexyl salicylaldehyde was recrystallized from ethanol at −20° C. Yield: 59%.
Quantity
100.4 mmol
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reactant
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36.8 mL
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reactant
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40 mL
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
[Compound]
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solvent
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0 (± 1) mol
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reactant
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7.53 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
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Quantity
250 mL
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solvent
Reaction Step Two
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250 mL
Type
reactant
Reaction Step Three

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